4-(1-Ethyl-2-benzimidazolyl)aniline
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Overview
Description
4-(1-ethyl-2-benzimidazolyl)aniline is a member of benzimidazoles.
Scientific Research Applications
DNA-Binding and Antioxidant Activities
A study explored the DNA-binding properties and antioxidant activities of silver(I) complexes containing derivatives of bis(2-benzimidazolyl)aniline. These complexes demonstrated potential as intercalators with DNA, suggesting their applicability in biomedical research, particularly in understanding drug-DNA interactions. Moreover, their strong antioxidant properties highlight their potential in developing new therapeutic agents for combating oxidative stress-related diseases (Wu et al., 2014).
Synthesis and Characterization of Dyes
Research into the synthesis of novel phenylazopyrimidone dyes, starting from 2-aminobenzimidazole (a related compound), showcases the utility of benzimidazole derivatives in creating new materials for dye-sensitized solar cells, organic LEDs, and other applications requiring organic dyes with specific light absorption and emission properties (Karcı & Demirçalı, 2006).
Electropolymerization and Catalysis
The use of 1-ethylimidazolium trifluoroacetate for the electropolymerization of aniline highlights the relevance of benzimidazole derivatives in facilitating the synthesis of conductive polymers. Such materials have implications for developing advanced electronic devices, including sensors and actuators, by enabling the formation of polymers with controlled nanostructures and enhanced electrochemical properties (Li et al., 2005).
Antimicrobial and Pharmacological Activities
Studies have synthesized various benzimidazole derivatives, including compounds related to 4-(1-Ethyl-2-benzimidazolyl)aniline, to evaluate their antimicrobial and pharmacological properties. These compounds show promising activity against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Chaitanya et al., 2010).
Self-Aggregation and Material Science Applications
Investigations into the self-aggregation behavior of benzimidazole and triazole adducts have opened new avenues for the design of self-assembling materials. Such materials can have significant implications in drug delivery systems, nanotechnology, and the development of novel biomaterials, due to their unique properties like reversible gelation and controlled morphology (Sahay & Ghalsasi, 2019).
properties
Product Name |
4-(1-Ethyl-2-benzimidazolyl)aniline |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2,16H2,1H3 |
InChI Key |
IRTDEAMFWIIOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.